
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene is an organic compound with the molecular formula C7H11F2I. It is characterized by the presence of fluorine and iodine atoms attached to a butene backbone, along with three methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene typically involves the introduction of fluorine and iodine atoms onto a butene backbone. One common method is the halogenation of 2,3,3-trimethylbut-1-ene using fluorinating and iodinating agents under controlled conditions. The reaction may proceed as follows:
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Addition: Hydrogen halides (HX) or halogens (X2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of halogenated alkanes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene involves its reactivity with various nucleophiles and electrophiles. The presence of fluorine and iodine atoms enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzotrifluoride: Contains an iodine atom and trifluoromethyl group attached to a benzene ring.
2,4-Difluoro-3-iodopyridine: Contains fluorine and iodine atoms attached to a pyridine ring.
3,4-Difluoroiodobenzene: Contains fluorine and iodine atoms attached to a benzene ring.
Uniqueness
4,4-Difluoro-4-iodo-2,3,3-trimethylbut-1-ene is unique due to its specific structural arrangement, which includes a butene backbone with fluorine and iodine atoms, as well as three methyl groups. This unique structure imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
87970-47-6 |
|---|---|
Fórmula molecular |
C7H11F2I |
Peso molecular |
260.06 g/mol |
Nombre IUPAC |
4,4-difluoro-4-iodo-2,3,3-trimethylbut-1-ene |
InChI |
InChI=1S/C7H11F2I/c1-5(2)6(3,4)7(8,9)10/h1H2,2-4H3 |
Clave InChI |
KMZOBEYJJQFADV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C)(C)C(F)(F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
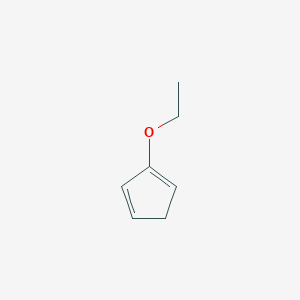
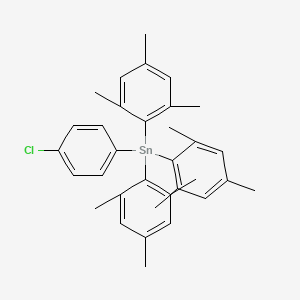
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
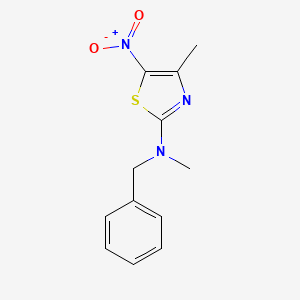
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
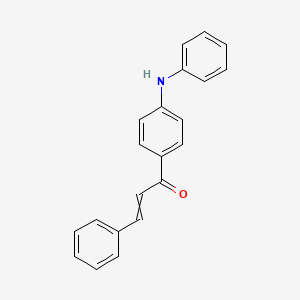
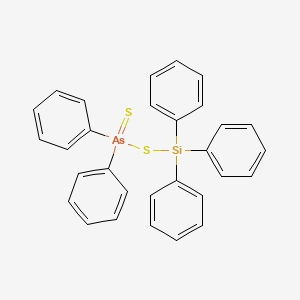

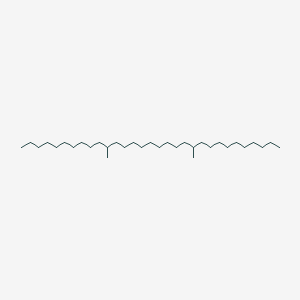
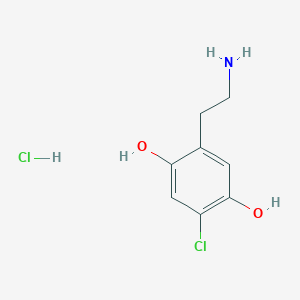
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)
![1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14382381.png)
